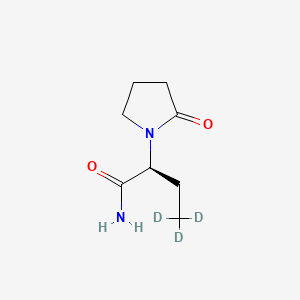
(2S,4R)-Fosinopril Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Fosinopril Sodium involves a complex chemical process that includes the creation of the key intermediate, trans-4-cyclohexyl-L-proline. A study outlined a nine-step laboratory-scale synthesis of this intermediate, which is crucial for the preparation of Fosinopril, an effective antihypertensive drug. The total yield of this synthesis process was reported to be 25%, with the final product achieving 99.7% purity, demonstrating the intricate process and the high level of purity required for pharmaceutical applications (Kalisz et al., 2005).
Molecular Structure Analysis
The molecular structure of Fosinopril Sodium has been analyzed through various spectroscopic methods. Solid-state NMR and IR studies have characterized the differences between the polymorphic modifications of Fosinopril Sodium, revealing differences in melting behavior, X-ray diffraction patterns, and spectroscopic data. These studies highlight the conformational differences between polymorphs, which may influence the drug's bioavailability and stability (Brittain et al., 1993).
Chemical Reactions and Properties
Fosinopril Sodium undergoes a unique transformation in the presence of metal ions, such as magnesium, leading to its degradation into β-ketoamide and phosphonic acid derivatives. This reaction is mediated through metal ion participation and highlights the importance of understanding the chemical stability of pharmaceutical compounds. Kinetic analysis of this degradation process indicates a bimolecular mechanism, emphasizing the complex interactions between Fosinopril Sodium and metal ions (Thakur et al., 1993).
Physical Properties Analysis
The physical properties of Fosinopril Sodium, including its polymorphic characteristics, have been extensively studied. The polymorphs of Fosinopril Sodium exhibit distinct melting behaviors and solution-mediated transformations, indicating their enantiotropic relationship. Such studies are vital for the development of stable pharmaceutical formulations, as the physical form of a drug substance can significantly affect its manufacturing, stability, and bioavailability.
Chemical Properties Analysis
The chemical behavior of Fosinopril Sodium in aqueous media and its interactions with other substances have been the subject of various studies. For instance, its aggregation behavior in solution has been explored, revealing micelle-like self-association properties. This self-association behavior is crucial for understanding the drug's solubility, stability, and absorption characteristics, which are fundamental for optimizing its therapeutic efficacy (Wang et al., 1995).
科学的研究の応用
Management of Hypertension
Fosinopril Sodium Salt, in combination with hydrochlorothiazide (HCTZ), demonstrates a complementary action in treating hypertension. This combination offers a clinically significant reduction in blood pressure while minimizing the dose-dependent adverse effects associated with HCTZ, such as hypotension and metabolic impacts on plasma lipoproteins. Importantly, Fosinopril's dual mechanism of elimination makes it suitable for patients with renal impairment. The combination's efficacy extends across various patient groups, including the elderly and those with renal impairment, without adversely affecting carbohydrate and lipid metabolism. A matrix study highlighted the optimum dose combination of Fosinopril 10 mg and HCTZ 12.5 mg for achieving blood pressure normalization with minimal side effects, showcasing the potential of lower dose combinations in providing significant antihypertensive effects Plat & Saini, 1997.
Pharmacokinetics in Special Populations
Fosinopril, a prodrug, is rapidly and completely hydrolysed to its active form, fosinoprilat. Unlike other long-acting ACE inhibitors, fosinoprilat is eliminated via both hepatobiliary and renal routes. This dual elimination pathway allows for compensatory excretion in patients with impaired renal or hepatic function, significantly reducing the accumulation of the active ACE inhibitor. There is no significant pharmacokinetic difference between young and elderly volunteers, indicating that dosage adjustments based on age or impaired renal or hepatic function are generally unnecessary Duchin et al., 1991.
Safety And Hazards
将来の方向性
Fosinopril has been available for nearly three decades and has received approval from the United States Food and Drug Administration (FDA) for the treatment of hypertension and heart failure . It is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .
特性
CAS番号 |
1356353-41-7 |
|---|---|
製品名 |
(2S,4R)-Fosinopril Sodium Salt |
分子式 |
C₃₀H₄₅NNaO₇P |
分子量 |
585.64 |
同義語 |
(4R)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; USP Fosinopril Related Impurity D; (4R)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-L-pr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)

